molecular formula C25H24N2O4S B2806038 N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251645-45-0

N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2806038
CAS No.: 1251645-45-0
M. Wt: 448.54
InChI Key: ILCJJHZVNBDEHW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an oxazole ring, and multiple aromatic rings, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

N-(4-methoxyphenyl)-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-18-8-7-9-20(16-18)25-26-24(19(2)31-25)17-27(21-12-14-22(30-3)15-13-21)32(28,29)23-10-5-4-6-11-23/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJJHZVNBDEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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